molecular formula C12H5ClF2N2 B12082179 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile

2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile

Cat. No.: B12082179
M. Wt: 250.63 g/mol
InChI Key: QEDPLXAQFXPXKQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is a chemical compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of a chloro group, two fluorine atoms, and a nitrile group attached to a nicotinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile typically involves the halogenation of a nicotinonitrile precursor. One common method includes the reaction of 2,3-difluoroaniline with 2-chloronicotinonitrile under specific conditions to introduce the chloro and difluorophenyl groups. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals, enhancing crop protection and industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
  • 2-Chloro-5-(trifluoromethyl)nicotinonitrile
  • 2,6-Dichloro-3-cyano-5-fluoropyridine

Uniqueness

2-Chloro-5-(2,3-difluorophenyl)nicotinonitrile is unique due to the specific arrangement of its chloro and difluorophenyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and materials science.

Properties

Molecular Formula

C12H5ClF2N2

Molecular Weight

250.63 g/mol

IUPAC Name

2-chloro-5-(2,3-difluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H5ClF2N2/c13-12-7(5-16)4-8(6-17-12)9-2-1-3-10(14)11(9)15/h1-4,6H

InChI Key

QEDPLXAQFXPXKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)Cl)C#N

Origin of Product

United States

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